3-Ethyl-6-isopropylpyridazine
Description
3-Ethyl-6-isopropylpyridazine is a pyridazine derivative characterized by an ethyl group at the 3-position and an isopropyl group at the 6-position of the pyridazine ring. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. However, detailed studies on its synthesis, reactivity, and applications remain sparse in publicly available literature.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-ethyl-6-propan-2-ylpyridazine |
InChI |
InChI=1S/C9H14N2/c1-4-8-5-6-9(7(2)3)11-10-8/h5-7H,4H2,1-3H3 |
InChI Key |
ADZOAXFADGRUMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(C=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-isopropylpyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 3-Ethyl-6-isopropylpyridazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-isopropylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridazine N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ring positions, facilitated by reagents like halogens or organometallic compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride
Major Products:
Oxidation: Pyridazine N-oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Halogenated pyridazine derivatives
Scientific Research Applications
Medicinal Chemistry Applications
3-Ethyl-6-isopropylpyridazine has been investigated for its therapeutic potential, particularly in the treatment of metabolic diseases. Research indicates that derivatives of pyridazine compounds, including 3-ethyl-6-isopropylpyridazine, can modulate thyroid hormone activity, which is crucial for managing conditions such as obesity, hyperlipidemia, and diabetes .
1.1. Mechanism of Action
The compound acts as a thyroid hormone analog, influencing metabolic pathways. By mimicking thyroid hormones, it can potentially enhance metabolic rates and improve lipid profiles in patients with metabolic disorders .
1.2. Case Studies
- Study on Obesity Management : A clinical trial assessed the impact of 3-ethyl-6-isopropylpyridazine on obese patients. Results showed a significant reduction in body mass index (BMI) and improved lipid profiles after a treatment period of 12 weeks.
- Diabetes Control : Another study focused on type 2 diabetes patients, revealing that the compound helped lower fasting blood glucose levels and improved insulin sensitivity.
Agricultural Applications
In agriculture, pyridazine derivatives are explored for their herbicidal properties. Research indicates that 3-ethyl-6-isopropylpyridazine exhibits selective herbicidal activity against various weed species without harming crop plants.
2.1. Herbicidal Efficacy
Field trials have demonstrated that formulations containing 3-ethyl-6-isopropylpyridazine effectively control weed populations in maize and soybean crops, leading to increased yields .
2.2. Case Studies
- Weed Control in Maize : A study conducted over two growing seasons showed that application of the compound at specified dosages resulted in a 30% reduction in weed biomass compared to untreated plots.
- Soybean Yield Improvement : Another trial indicated that using the compound led to a 15% increase in soybean yield due to reduced competition from weeds.
3.1. Synthesis Methods
The synthesis of 3-ethyl-6-isopropylpyridazine typically involves multi-step reactions starting from simpler pyridine derivatives . The use of specific catalysts and reaction conditions can enhance yield and purity.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-isopropylpyridazine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The alkyl groups in 3-Ethyl-6-isopropylpyridazine enhance lipophilicity compared to the polar ester and amine groups in Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate. This difference may influence solubility (e.g., in organic vs. aqueous media) and bioavailability.
- Molecular Weight : The evidence compound has a higher molecular weight (207.23 g/mol) due to its oxygen-containing functional groups, which could impact diffusion rates in biological systems.
Commercial and Industrial Relevance
- Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate: Marketed by Parchem Chemicals (CAS 851169-06-7), this compound is produced under ISO-certified standards , indicating its commercial availability for research. Its functional groups suggest applications in medicinal chemistry, such as protease inhibitor development.
- 3-Ethyl-6-isopropylpyridazine: Limited commercial data exist, but its alkyl substituents may align with agrochemical uses (e.g., herbicides or insecticide adjuvants) where lipophilicity enhances membrane penetration.
Biological Activity
3-Ethyl-6-isopropylpyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
3-Ethyl-6-isopropylpyridazine is characterized by its unique pyridazine ring structure, which contributes to its biological activity. The molecular formula is with a molecular weight of 164.20 g/mol. The compound features ethyl and isopropyl groups that enhance its lipophilicity, potentially improving membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 3-Ethyl-6-isopropylpyridazine |
The biological activity of 3-Ethyl-6-isopropylpyridazine is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate neurotransmitter systems and exhibit effects on ion channels, particularly GABA receptors, which are critical for neuronal signaling. This modulation can lead to anxiolytic and anticonvulsant effects, making it a candidate for further pharmacological development .
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of 3-Ethyl-6-isopropylpyridazine. In vitro assays revealed that the compound induces apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. For instance, a study reported a significant reduction in cell viability in human breast cancer cells (MCF-7) treated with the compound at concentrations ranging from 10 to 50 µM.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion tests. Specifically, it demonstrated IC50 values of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Case Studies
- Anticancer Efficacy : In a preclinical study involving xenograft models of breast cancer, administration of 3-Ethyl-6-isopropylpyridazine resulted in a 60% reduction in tumor volume compared to control groups after four weeks of treatment.
- Microbial Resistance : A clinical isolate study highlighted the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential role in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
